2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

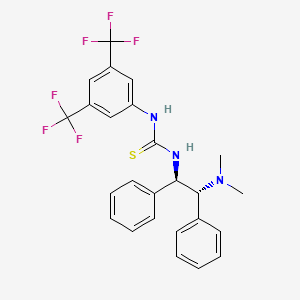

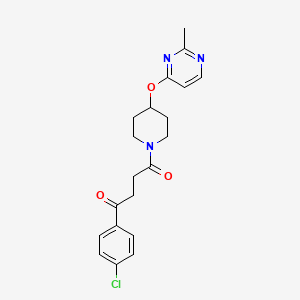

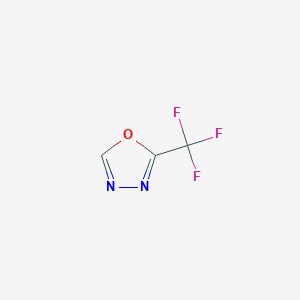

2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride is a versatile chemical compound used in scientific research. It has a molecular weight of 335.31 and a molecular formula of C16H28Cl2N2O . It’s used in various applications, including drug development and chemical synthesis.

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of 2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride is represented by the formula C16H28Cl2N2O . More detailed structural analysis may require advanced techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt . This reaction is part of the broader category of reactions used in the synthesis of piperazine derivatives .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

One of the primary applications involves the synthesis and structural characterization of derivatives related to 2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride. For instance, research has been conducted on synthesizing tert-butyl piperazine-1-carboxylate derivatives and analyzing their structures through spectroscopic methods and X-ray diffraction studies. These studies not only elucidate the molecular architecture of these compounds but also provide a foundation for further chemical modifications and applications (Sanjeevarayappa et al., 2015; Kulkarni et al., 2016).

Biological Evaluation

Another significant application is in the biological evaluation of derivatives for potential therapeutic effects. Research has shown that certain derivatives exhibit biological activities, such as antibacterial and antifungal properties. This insight is crucial for the development of new pharmaceutical agents targeting various microbial pathogens (Sanjeevarayappa et al., 2015; Kumar et al., 2021).

Material Science Applications

Moreover, derivatives of 2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride have found applications in material science, such as in the stabilization of diesel fuel through the use of additives. This application highlights the compound's versatility beyond biological systems, demonstrating its role in enhancing the performance and stability of diesel fuel (Koshelev et al., 1996).

Environmental Science

In environmental science, research into the degradation of pesticides by sulfate radicals, where the tert-butyl group's influence on reaction rates was studied, represents an application in understanding and mitigating environmental contaminants. This research contributes to the broader field of environmental remediation and pollution control (Lutze et al., 2015).

Mecanismo De Acción

Target of Action

It has been screened for its antibacterial activities against two gram-positive strains (staphylococcus aureus and bacillus subtilis) and two gram-negative strains (escherichia coli and pseudomonas aeruginosa) . This suggests that the compound may interact with targets that are crucial for the survival and growth of these bacterial strains.

Result of Action

The compound has been shown to exhibit antibacterial activity, suggesting that it may lead to the inhibition of bacterial growth or survival .

Propiedades

IUPAC Name |

2-tert-butyl-1-(2-phenoxyethyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O.2ClH/c1-16(2,3)15-13-17-9-10-18(15)11-12-19-14-7-5-4-6-8-14;;/h4-8,15,17H,9-13H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXNPOLPAHZILZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNCCN1CCOC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-3-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2749612.png)

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2749620.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2749621.png)

![3-(3,4-Dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2749624.png)

![4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine](/img/structure/B2749625.png)

![5-(Cyclopropylmethyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2749631.png)